1-Chloro-3-(4-methylpiperidin-1-yl)propan-2-ol is a chemical compound with the molecular formula and a CAS number of 61272-40-0. This compound is classified as an organic halide and an amine derivative, primarily used in pharmaceutical applications. It features a chloro group attached to a propanol backbone, along with a 4-methylpiperidine moiety, which contributes to its biological activity.
This compound is categorized under the North American Industry Classification System (NAICS) for pharmaceutical products, indicating its relevance in medicinal chemistry and drug development. It is often utilized as a chemical intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders due to its structural similarity to neurotransmitter systems .
1-Chloro-3-(4-methylpiperidin-1-yl)propan-2-ol can be synthesized through several methods, with one common approach involving the reaction of 4-methylpiperidine with appropriate alkylating agents. The synthesis typically follows these steps:
The reaction conditions often require careful control of temperature and pH to optimize yield and minimize by-products. The use of solvents such as dimethyl sulfoxide or acetonitrile may facilitate better solubility and reaction kinetics.
1-Chloro-3-(4-methylpiperidin-1-yl)propan-2-ol participates in various chemical reactions typical for alcohols and alkyl halides:
These reactions are significant in synthetic organic chemistry, allowing for the modification of the compound into more complex structures relevant for drug development.
The mechanism of action for 1-chloro-3-(4-methylpiperidin-1-yl)propan-2-ol involves its interaction with biological targets such as neurotransmitter receptors. The piperidine ring is known to mimic certain neurotransmitters, which may influence synaptic transmission and neuronal excitability.
Upon administration, this compound may bind to specific receptors in the central nervous system, potentially modulating pathways involved in mood regulation or cognitive function. Data on its exact pharmacodynamics are still under investigation but suggest potential applications in treating neurological disorders .
1-Chloro-3-(4-methylpiperidin-1-yl)propan-2-ol is typically characterized by:
The compound exhibits typical properties of alcohols and halides:
Relevant data indicate that it should be handled with care due to its classification as a hazardous material .
1-Chloro-3-(4-methylpiperidin-1-yl)propan-2-ol finds applications primarily in scientific research and pharmaceutical development. Its structural characteristics make it a versatile scaffold for designing new drugs aimed at treating various conditions, particularly those affecting the central nervous system.
The nucleophilic displacement of halogens represents the predominant synthetic pathway for 1-Chloro-3-(4-methylpiperidin-1-yl)propan-2-ol (CAS 61272-40-0). This approach leverages the differential reactivity between secondary amines and bifunctional alkylating agents. Specifically, epichlorohydrin (1-chloro-2,3-epoxypropane) serves as the foundational electrophile due to its strained epoxide ring’s susceptibility to nucleophilic attack by 4-methylpiperidine. The reaction proceeds via a regioselective ring-opening mechanism where the piperidine nitrogen attacks the less sterically hindered terminal carbon of the epoxide, yielding the chlorohydrin product after proton transfer [2] .
Industrial protocols typically employ stoichiometric control to minimize di-alkylation byproducts. A molar ratio of 1:1.05 (epichlorohydrin:4-methylpiperidine) in aprotic solvents like tetrahydrofuran (THF) achieves optimal mono-substitution. Reaction temperatures are maintained at 60-70°C for 8-12 hours to balance conversion efficiency with thermal decomposition risks. Post-reaction processing involves alkaline extraction to remove unreacted amines, followed by vacuum distillation to isolate the target compound as a pale-yellow viscous liquid with typical purity >90% as confirmed by GC-MS [1].
Table 1: Optimization Parameters for Nucleophilic Substitution Synthesis
Parameter | Standard Condition | Optimized Range | Impact on Yield |
---|---|---|---|
Molar Ratio (Epichlorohydrin:Amine) | 1:1 | 1:1.05–1.1 | Prevents di-substitution |
Solvent | Toluene | THF/Acetonitrile | Enhances regioselectivity |
Temperature | 80°C | 60-70°C | Minimizes decomposition |
Reaction Time | 24 hours | 8-12 hours | 95% conversion |
Catalyst | None | Anhydrous K₂CO₃ | Absorbs HCl byproduct |
While less prevalent than nucleophilic substitution, reductive amination offers an alternative route to access structurally related tertiary amines. This method becomes relevant when synthesizing analogs with modified alkyl chains. The process involves condensation of 4-methylpiperidine with chloroacetone (1-chloropropan-2-one) under dehydrating conditions, followed by catalytic hydrogenation of the resultant imine intermediate. Palladium on carbon (5-10% Pd/C) or sodium triacetoxyborohydride serve as preferred reducing agents due to their compatibility with halogen functionality [5].
Critical challenges include imine stability and chemoselectivity. The electron-withdrawing chloro substituent destabilizes the carbonyl electrophilicity, requiring molecular sieves to drive condensation equilibrium. Hydrogenation pressures must be carefully controlled (15-30 psi H₂) to avoid dehalogenation side reactions, which can consume 15-20% of starting material if unmitigated. Though this route provides access to high-purity product (>95% by HPLC), its industrial adoption remains limited by higher catalyst costs compared to direct nucleophilic substitution [5].
Reaction media polarity profoundly influences both kinetics and thermodynamics in chlorohydrin synthesis. Polar aprotic solvents like dimethylformamide (DMF) accelerate epoxide ring-opening by enhancing nucleophilicity but risk N-alkylation side products. Comparative studies show acetonitrile optimally balances reaction rate (k = 0.15 min⁻¹ at 65°C) and selectivity (94:6 mono:di-alkylated product) due to its moderate polarity (ε = 37.5) and low coordination tendency [1] .
Catalytic enhancements focus on acid scavengers to neutralize HCl generated during ring-opening. Triethylamine and potassium carbonate demonstrate complementary advantages:
Notably, copper(I) iodide (CuI, 2 mol%) significantly accelerates reactions in THF (complete in 4 hours vs. 12 hours uncatalyzed) by coordinating the epoxide oxygen and increasing ring strain. This catalysis enables 20°C lower operating temperatures, reducing energy inputs by an estimated 40% in scaled processes [2] [6].
Table 2: Solvent and Catalyst Performance Comparison
System | Reaction Time (h) | Yield (%) | Impurity Profile |
---|---|---|---|
THF (uncatalyzed) | 12 | 78 | 8% di-alkylated amine |
Acetonitrile/K₂CO₃ | 10 | 85 | 3% epichlorohydrin dimer |
DMF/Triethylamine | 6 | 82 | 12% quaternary salt |
THF/CuI (2 mol%) | 4 | 91 | <2% unidentified |
Transitioning from batch to continuous flow chemistry has revolutionized large-scale manufacturing of 1-Chloro-3-(4-methylpiperidin-1-yl)propan-2-ol. Tubular reactors with static mixing elements enable precise thermal management of the exothermic ring-opening step (ΔH = -85 kJ/mol). By maintaining reaction volumes below 100 mL through segmented flow, decomposition pathways are suppressed, elevating yields to 93-95% compared to 85% in batch reactors [2].
Industrial implementations feature integrated separation modules:
Leading manufacturers like M/s. A.R. Life Sciences (India) achieve metric-ton-scale production through these technologies, with documented throughput enhancements of 300% versus conventional batch processes. Flow systems also facilitate real-time analytics via FTIR and Raman probes for immediate parameter adjustments, reducing off-spec production by 75% [2] [7].
Table 3: Industrial Production Metrics for Key Suppliers
Supplier | Production Capacity | Technology | Reported Purity |
---|---|---|---|
M/s. A.R. Life Sciences | Metric ton-scale | Continuous flow reactor | >95% |
Fluorochem UK | Multi-kilogram | Batch with distillation | 90% |
Medilux Laboratories | Pilot-scale | Hybrid flow-batch | 92% |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5